molecular formula C13H17BrN2O B361751 3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide CAS No. 386297-55-8

3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide

Cat. No.: B361751
CAS No.: 386297-55-8
M. Wt: 297.19g/mol
InChI Key: AOLSNORGPUUODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a pyrrolidine ring attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide typically involves the bromination of a benzamide precursor followed by the introduction of the pyrrolidine ring. One common method involves the reaction of 3-bromobenzoyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-(pyrrolidin-1-yl)pyridine
  • 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • N-(pyridin-2-yl)amides

Uniqueness

3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide is unique due to its specific structural features, such as the presence of both a bromine atom and a pyrrolidine ring.

Properties

IUPAC Name

3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLSNORGPUUODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2-Aminoethyl)pyrrolidine (4.34 g), diethyl cyanophosphate (5.57 ml) and triethylamine (10.4 ml) were added to a solution of 3-bromobenzoic acid (5.00 g) in N,N-dimethylformamide (DMF; 60 ml), and the mixture was stirred at room temperature for 16 hours. The reaction mixture was diluted with water and then extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residues were crystallized from hexane to give the title compound (6.31 g).
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
5.57 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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